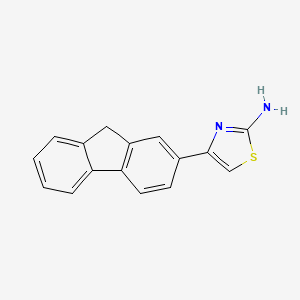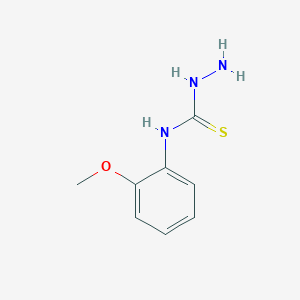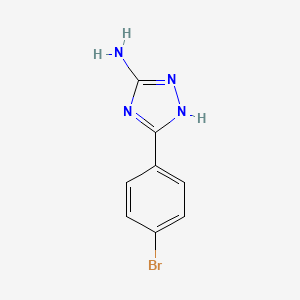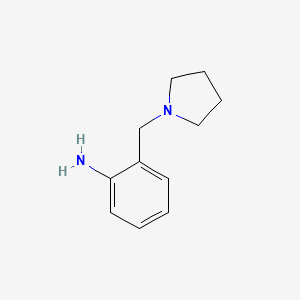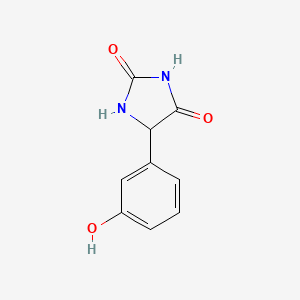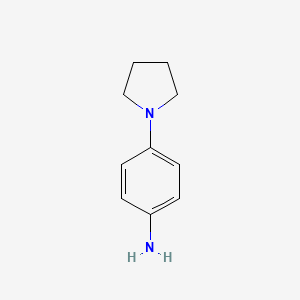
4-(Pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)aniline is a chemical compound that is part of a broader class of aniline derivatives. These compounds are characterized by the presence of an aniline moiety, which is a phenyl group attached to an amino group, and a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. The compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multicomponent reactions or chemical oxidative polymerization. For instance, copolymers of aniline and pyrrole have been prepared using ammonium persulfate and ferric chloride as oxidants, which could be related to the synthesis of similar aniline derivatives . Additionally, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline was achieved using a multicomponent reaction, indicating the versatility of such methods in producing a library of aniline-related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various techniques. For example, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline shows that the molecule is essentially coplanar, with a dihedral angle between the pyrrolidine and benzene rings . This suggests that this compound may also exhibit a planar structure, which could influence its chemical reactivity and interaction with other molecules.
Chemical Reactions Analysis
Aniline derivatives can participate in a variety of chemical reactions. The compound 2-(pyridin-2-yl)aniline was used as a directing group for C-H amination mediated by cupric acetate, demonstrating the reactivity of the aniline moiety in such transformations . This suggests that this compound could also be involved in similar C-H activation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, copolymers of aniline and pyrrole exhibited lower conductivity compared to their homopolymers, which could be attributed to the structural differences between the copolymers and homopolymers . The crystal structure and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in determining the properties of these compounds . Density functional theory (DFT) calculations can provide insights into the electronic properties and contribute to understanding the UV-Vis absorption spectra .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- Crystal Structure Studies : The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline shows that the molecule is essentially coplanar with specific dihedral angles between the pyrrolidine and benzene rings. This structure includes strong N-H···O hydrogen bonds and weak C-H···π interactions, contributing to a three-dimensional network (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Applications in Synthesis and Material Science
- Synthesis of Organic Binary Solids : In the synthesis of organic binary solids with phenolic coformers for non-linear optical (NLO) applications, derivatives of 4-substituted anilines, including pyrrolidin-1-yl variants, play a key role. These materials are characterized by their melting points, absorption spectra, and crystal structures (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Quantum Chemical and Computational Studies
- Computational Analysis of Kinase Inhibitors : Docking and quantitative structure-activity relationship studies of derivatives including 4-(pyrrolidin-1-yl)aniline have been conducted to understand the orientations and active conformations of c-Met kinase inhibitors. These studies help in analyzing molecular features contributing to inhibitory activity (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
NMR Studies and Chemical Analysis
- NMR Chemical Shifts : Studies involving 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines have applied linear free-energy relationships to the 13C NMR chemical shifts. These studies provide insights into substituent-induced chemical shifts and the transmission of electronic substituent effects (Rančić et al., 2014).
Electroluminescence and Photophysical Studies
- Electroluminescence Applications : Research on tetradentate bis-cyclometalated platinum complexes, involving derivatives like N,N-Di(pyrrolidin-1-yl)aniline, highlights their potential in electroluminescence applications. These complexes show promise in organic light-emitting diode (OLED) technology due to their luminescent properties (Vezzu et al., 2010).
Synthesis of Pyrrolidines
- Catalyzed Synthesis of Pyrrolidines : Catalytic reactions involving primary amines or anilines, including this compound, with aldehydes can yield pyrrolidines. These reactions show a high degree of diastereoselectivity, important for the synthesis of specific pyrrolidine structures (Carson & Kerr, 2005).
Applications in Polymerization and Catalysis
- Ring-Opening Polymerization : Silver(I)-pyridinyl Schiff base complexes involving pyridin-2-yl aniline derivatives have been studied for their reactivity in ring-opening polymerization of ε-caprolactone. These complexes exhibit varying degrees of catalytic activity, demonstrating their utility in polymer chemistry (Njogu, Omondi, & Nyamori, 2017).
Research on Directing Groups in Organic Synthesis
- Directing Group in C-H Amination : The use of 2-(pyridin-2-yl) aniline as a directing group for sp2 C-H bond amination mediated by cupric acetate highlights its role in facilitating specific organic reactions. This research demonstrates the utility of such directing groups in synthesizing complex organic molecules (Zhao et al., 2017).
Comparative Studies in Polymer Science
- Comparative Studies in Polymers : Aniline and pyrrole, including their derivatives, have been compared in the synthesis of polyaniline and polypyrrole. These studies focus on oxidation processes and the conductive properties of the resulting polymers, which are crucial in material science (Blinova et al., 2007).
Corrosion Inhibition Studies
- Corrosion Inhibition Performance : The corrosion inhibition properties of pyridine derivatives, such as 4-amino-N,N-di-(2-pyridylmethyl)-aniline, have been explored for their effectiveness in protecting mild steel in hydrochloric acid. These studies include potentiodynamic polarization and electrochemical impedance spectroscopy (Xu et al., 2015).
Safety and Hazards
The safety information for 4-(Pyrrolidin-1-yl)aniline indicates that it has several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers The relevant papers for this compound can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, similar products, and more .
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to interact with various biochemical pathways depending on their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAARCWOADCWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355614 | |
| Record name | 4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2632-65-7 | |
| Record name | 4-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



